N-Boc-piperazine-d4 can be sourced from chemical suppliers specializing in organic compounds and isotopically labeled materials. It is classified under the broader category of piperazine derivatives, which are known for their biological activity and utility in medicinal chemistry.
The synthesis of N-Boc-piperazine-d4 typically involves the reaction of deuterated piperazine (piperazine-d4) with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis of the Boc group. The general reaction scheme can be summarized as follows:
The process ensures that deuterium atoms are incorporated into the final product, yielding N-Boc-piperazine-d4 with high purity and yield.
In industrial settings, the synthesis follows similar routes but on a larger scale, utilizing automated reactors and purification systems to maintain consistency and quality. High-purity reagents are employed to ensure that the final product meets stringent quality standards.
N-Boc-piperazine-d4 has a molecular formula of C10H18D4N2O2, where D represents deuterium. The structure features a six-membered piperazine ring with two nitrogen atoms, one of which is protected by a tert-butoxycarbonyl group.
The presence of deuterium enhances the compound's stability and alters its physical properties compared to its non-deuterated counterpart.
N-Boc-piperazine-d4 can undergo several types of chemical reactions:
The major products from these reactions include various N-substituted piperazine derivatives and free piperazine-d4 following deprotection.
N-Boc-piperazine-d4 functions primarily as an intermediate in organic synthesis. Its mechanism involves:
This versatility allows it to be used extensively in medicinal chemistry for synthesizing compounds targeting various biological pathways .
Relevant analyses such as nuclear magnetic resonance spectroscopy confirm its structural integrity and purity .
N-Boc-piperazine-d4 has several important applications:
N-Boc-piperazine-d4 belongs to the stable isotope-labeled compounds class, characterized by selective deuterium replacement at non-labile carbon positions (typically the 3,3,5,5 ring sites). This substitution preserves the compound’s reactivity while creating distinct spectroscopic signatures. The Boc (tert-butoxycarbonyl) group serves as a protective moiety for the piperazine nitrogen, enabling controlled synthetic manipulation during multi-step drug synthesis [3] [4].
Table 1: Molecular Identity of N-Boc-piperazine-d4
Property | Specification |
---|---|
CAS Number | 1126621-87-1 (3,3,5,5-D₄ isomer) [3] |
Molecular Formula | C₉D₄H₁₄N₂O₂ |
Exact Mass | 190.1619 g/mol |
IUPAC Name | tert-butyl 3,3,5,5-tetradeuteriopiperazine-1-carboxylate |
SMILES | [²H]C1([²H])CN(CC([²H])([²H])N1)C(=O)OC(C)(C)C |
InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3/i4D2,5D2 |
Isotopic Purity | ≥98% atom D (typical commercial grade) [1] |
The deuterium atoms create a mass shift of +4 Da compared to the protiated form (molecular weight 186.22 g/mol → 190.28 g/mol), which is readily distinguishable in mass spectrometry. The piperazine ring adopts a chair conformation, with deuterium substitution at the equatorial positions minimizing steric strain and maintaining the ring’s ability to participate in hydrogen bonding [3] [5].
Deuterium incorporation in piperazine derivatives serves three primary research objectives:
Internal Standards for Mass Spectrometry:Deuterated analogs exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are distinguishable via mass shift. N-Boc-piperazine-d4 enables absolute quantification of piperazine-containing drugs in biological matrices when used as an internal standard in LC-MS/MS. This application is critical for analyzing abused piperazine designer drugs (e.g., BZP, TFMPP) in toxicology studies, where co-eluting interferents complicate detection [2] [7].
Metabolic Stability Enhancement:The kinetic isotope effect (KIE) from C-D bonds (vs. C-H) can slow hepatic metabolism. While not directly therapeutic, N-Boc-piperazine-d4 serves as a synthetic precursor for deuterated drug candidates where improved metabolic half-life is desirable. This is particularly valuable for piperazine-based psychotropics susceptible to cytochrome P450 oxidation [1] [4].
Mechanistic Probes:Deuterium labeling tracks metabolic fate without altering pharmacology. Studies using piperazine-d4 derivatives reveal whether metabolic transformations occur at deuterated sites, helping identify specific enzymes involved in drug biotransformation [1] [7].
Table 2: Applications of Deuterated Piperazines in Pharmaceutical Research
Application | Role of N-Boc-piperazine-d4 | Research Impact |
---|---|---|
Quantitative Bioanalysis | SIL Internal standard for LC-MS | Enables precise quantification of piperazine drugs in serum/urine [2] |
PROTAC Development | Building block for E3 ligase ligands | Creates deuterated linkers for targeted protein degradation [4] [6] |
Metabolic Pathway Mapping | Source of deuterated metabolites | Traces site-specific biotransformation routes [1] |
Receptor Binding Studies | Non-perturbing isotopic probe | Clarifies binding kinetics without altering affinity [7] |
The evolution of deuterated piperazines parallels advances in both synthetic chemistry and analytical demands:
Early 2000s: Initial deuterated piperazines (e.g., BZP-D7, mCPP-D8) emerged in forensic toxicology to address the rise of piperazine-based designer drugs. These compounds enabled detection of abused analogs like TFMPP and MeOPP in biological samples, but lacked structural versatility [2].
2010–2015: Development of protected intermediates like N-Boc-piperazine-d4 provided modular building blocks. Researchers recognized that Boc-protection allowed selective functionalization at the piperazine ring’s secondary nitrogen, facilitating synthesis of complex deuterated pharmaceuticals. This period saw the first use of N-Boc-piperazine-d4 in synthesizing deuterated antipsychotics [3] [4].
2015–Present: Applications expanded into targeted protein degradation (PROTACs). The piperazine-d4 moiety became integral to E3 ubiquitin ligase recruiters, where deuterium incorporation improved proteolytic targeting chimera stability without compromising cereblon-binding activity. Concurrently, advances in deuterium chemistry enabled higher isotopic purity (>98% atom D), reducing "isotope effects" that could skew biological data [4] [6].
The synthesis of N-Boc-piperazine-d4 has evolved from expensive exchange methods (e.g., D₂O/catalyst) to more efficient routes using deuterated precursors like ethylene-d4 diamine. Modern commercial processes now achieve gram-scale production with consistent isotopic enrichment [3] [5].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0